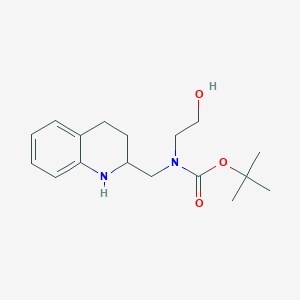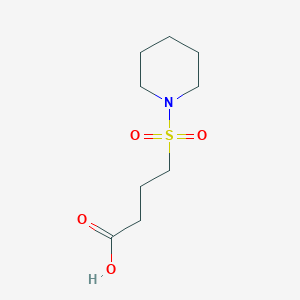
4-(Piperidine-1-sulfonyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidine-1-sulfonyl)butanoic acid is a chemical compound that features a piperidine ring attached to a butanoic acid chain via a sulfonyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the piperidine ring, a common structural motif in many biologically active molecules, makes this compound particularly noteworthy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidine-1-sulfonyl)butanoic acid typically involves the reaction of piperidine with a sulfonyl chloride derivative, followed by the introduction of the butanoic acid moiety. One common method involves the following steps:
Formation of Piperidine Sulfonyl Chloride: Piperidine reacts with chlorosulfonic acid to form piperidine sulfonyl chloride.
Coupling with Butanoic Acid: The piperidine sulfonyl chloride is then reacted with butanoic acid under basic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis and reduce production costs.
化学反応の分析
Types of Reactions
4-(Piperidine-1-sulfonyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the piperidine ring.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
4-(Piperidine-1-sulfonyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the piperidine ring.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 4-(Piperidine-1-sulfonyl)butanoic acid is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for certain molecular targets. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Piperidine-4-carboxylic acid: Similar structure but lacks the sulfonyl group, making it less versatile in certain reactions.
4-(Piperidine-1-sulfonyl)benzoic acid: Contains a benzoic acid moiety instead of butanoic acid, which can alter its chemical properties and applications.
Uniqueness
4-(Piperidine-1-sulfonyl)butanoic acid is unique due to the combination of the piperidine ring and the sulfonyl group, which provides a balance of reactivity and stability
特性
CAS番号 |
922190-01-0 |
|---|---|
分子式 |
C9H17NO4S |
分子量 |
235.30 g/mol |
IUPAC名 |
4-piperidin-1-ylsulfonylbutanoic acid |
InChI |
InChI=1S/C9H17NO4S/c11-9(12)5-4-8-15(13,14)10-6-2-1-3-7-10/h1-8H2,(H,11,12) |
InChIキー |
IDHGRFNQKDBWIU-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)S(=O)(=O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(1H-indazol-3-yl)triazol-1-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B12635416.png)
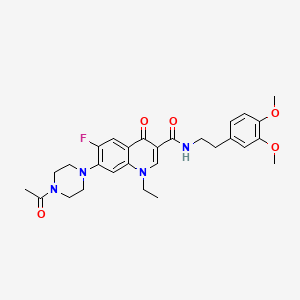
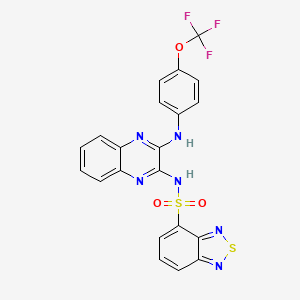
![2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12635448.png)
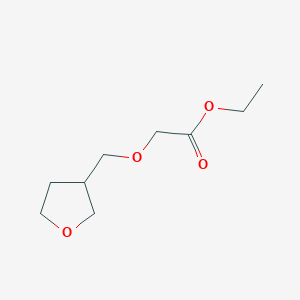
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
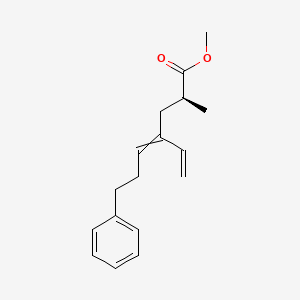
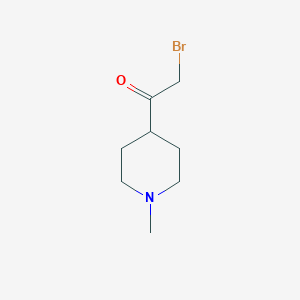
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12635482.png)
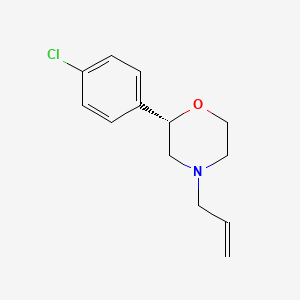

![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
